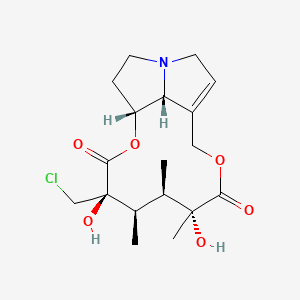![molecular formula C15H16Cl2N2S B12436602 6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine](/img/structure/B12436602.png)
6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-dicloroestiril)-6,6-dimetil-2-(metilsulfanil)-1,6-dihidropirimidina es un compuesto heterocíclico que presenta un anillo de pirimidina sustituido con grupos dicloroestiril y metilsulfanil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(2,6-dicloroestiril)-6,6-dimetil-2-(metilsulfanil)-1,6-dihidropirimidina generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la preparación de 2,6-dicloroestireno y 2-(metilsulfanil)-6,6-dimetil-1,6-dihidropirimidina.
Condiciones de reacción: El paso clave implica el acoplamiento de 2,6-dicloroestireno con 2-(metilsulfanil)-6,6-dimetil-1,6-dihidropirimidina en condiciones básicas, a menudo utilizando un catalizador de paladio para facilitar la reacción.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(2,6-dicloroestiril)-6,6-dimetil-2-(metilsulfanil)-1,6-dihidropirimidina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo metilsulfanil se puede oxidar a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo dicloroestiril se puede reducir a un grupo diclorofeniletil utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los átomos de cloro en el grupo dicloroestiril se pueden sustituir con nucleófilos como aminas o tioles en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Aminas, tioles, en condiciones básicas o ácidas.
Productos principales
Oxidación: Derivados de sulfóxido o sulfona.
Reducción: Derivados de diclorofeniletil.
Sustitución: Derivados sustituidos con amino o tiol.
Aplicaciones Científicas De Investigación
4-(2,6-dicloroestiril)-6,6-dimetil-2-(metilsulfanil)-1,6-dihidropirimidina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar compuestos heterocíclicos más complejos.
Medicina: Investigado por su potencial como agente antimicrobiano o anticancerígeno debido a sus características estructurales únicas.
Industria: Posible uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 4-(2,6-dicloroestiril)-6,6-dimetil-2-(metilsulfanil)-1,6-dihidropirimidina implica su interacción con objetivos moleculares como enzimas o receptores. El grupo dicloroestiril puede interactuar con bolsillos hidrofóbicos, mientras que el grupo metilsulfanil puede formar enlaces de hidrógeno o participar en otras interacciones no covalentes. Estas interacciones pueden modular la actividad de la molécula diana, lo que lleva a los efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
2-(2,6-dicloroestiril)-1-metilpiridinio yoduro: Similar en estructura pero contiene un anillo de piridinio en lugar de un anillo de pirimidina.
4-(2,6-dicloroestiril) piridina clorhidrato: Contiene un anillo de piridina y carece del grupo metilsulfanil.
Unicidad
4-(2,6-dicloroestiril)-6,6-dimetil-2-(metilsulfanil)-1,6-dihidropirimidina es única debido a la presencia tanto del grupo dicloroestiril como del grupo metilsulfanil en un anillo de pirimidina
Propiedades
Fórmula molecular |
C15H16Cl2N2S |
|---|---|
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine |
InChI |
InChI=1S/C15H16Cl2N2S/c1-15(2)9-10(18-14(19-15)20-3)7-8-11-12(16)5-4-6-13(11)17/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
FGDDFWOYMWOYQE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(NC(=N1)SC)C=CC2=C(C=CC=C2Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



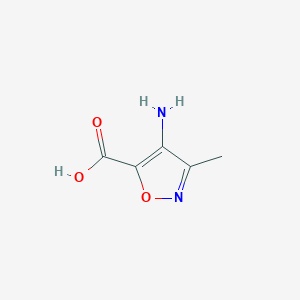
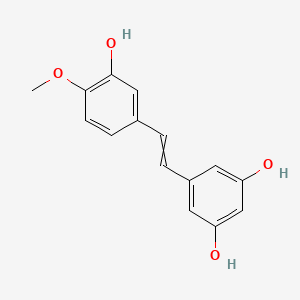

![1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B12436556.png)
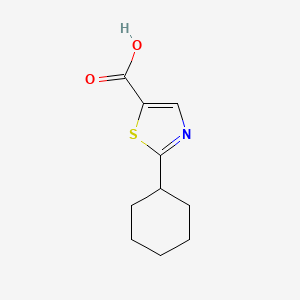
![2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride](/img/structure/B12436564.png)
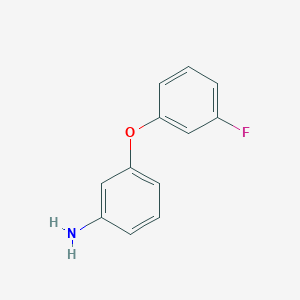
![Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B12436585.png)
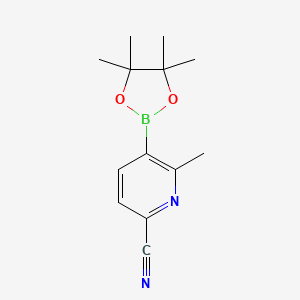
![[2-(Naphthalen-2-yl)ethyl]hydrazine](/img/structure/B12436588.png)
